molecular formula C20H21ClN2O2 B163779 DAN-1 EE hydrochloride CAS No. 1049720-51-5

DAN-1 EE hydrochloride

Cat. No. B163779
M. Wt: 356.8 g/mol
InChI Key: IMTHVIIBTLZVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DAN-1 EE hydrochloride is a fluorescent indicator used for the bioimaging of nitric oxide (NO) . It is a cell-permeable derivative of DAN, a molecule extensively used in the quantitation of nitrate and nitrite using fluorescence spectroscopy . Upon entry into the cell, DAN-1 EE is transformed into the less cell-permeable DAN-1 by cellular esterases, preventing loss of signal due to diffusion of the molecule from the cell .


Molecular Structure Analysis

The molecular formula of DAN-1 EE hydrochloride is C20H20N2O2 • HCl . The formal name is 4-[ [ (3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride .


Physical And Chemical Properties Analysis

DAN-1 EE hydrochloride has a molecular weight of 356.85 . The emission and excitation wavelengths are 420-450 nm and 360-380 nm, respectively . It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

Mass Spectrometry Imaging in Biomedical Research

DAN-1 EE hydrochloride has shown significant promise in the field of mass spectrometry imaging (MSI). A study by Liu et al. (2014) utilized 1,5-diaminonaphthalene hydrochloride for MALDI MSI of small molecules in tissues from mice. This approach was particularly useful in visualizing the spatial distribution of small molecule metabolites in brain tissue, helping to investigate metabolic pathways and mechanisms underlying ischemic brain damage.

Fluorescent Indicator for Bioimaging

The development of a fluorescent indicator using DAN-1 EE for NO imaging in living cells was reported by Kojima et al. (1997). This study highlighted the application of DAN-1 EE in visualizing nitric oxide production in rat aortic smooth muscle cells, indicating its potential in elucidating the functions of nitric oxide in vivo.

Molecular Interaction Studies

In the field of molecular interaction, the work by Gabriel and Iverson (2002) demonstrated the use of electron-rich 1,5-dialkoxynaphthalene (Dan) in studying the self-assembly of stable hetero duplexes in aqueous solution. This work underscores the utility of Dan derivatives in exploring new assembly designs and binding modes.

Analytical Chemistry

In analytical chemistry, Calvano et al. (2015) utilized 1,5-diaminonaphthalene (DAN) as a matrix for MALDI MS, enabling the identification of intact chlorophylls in foodstuffs. This method showed potential in tracking chlorophyll biotransformation in processed food products.

Safety And Hazards

DAN-1 EE hydrochloride is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is not intended for human or veterinary use .

properties

IUPAC Name

ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTHVIIBTLZVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DAN-1 EE hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.